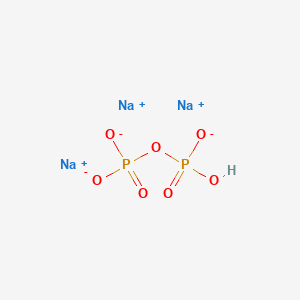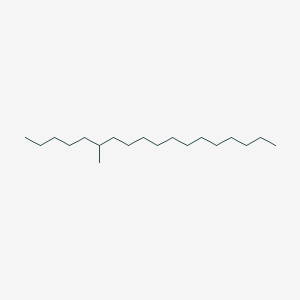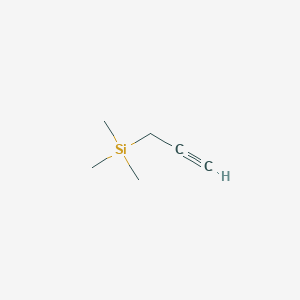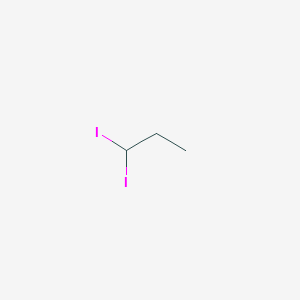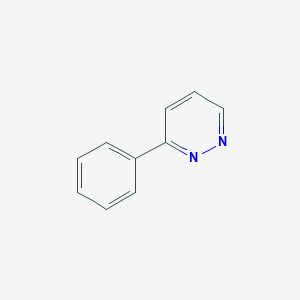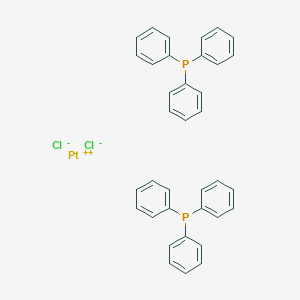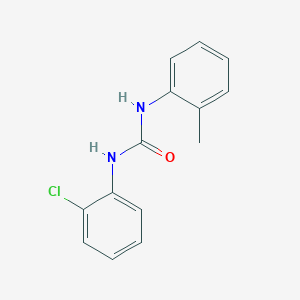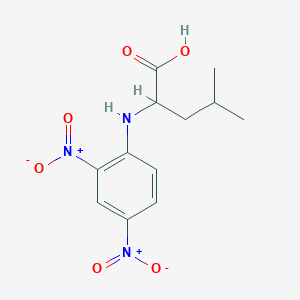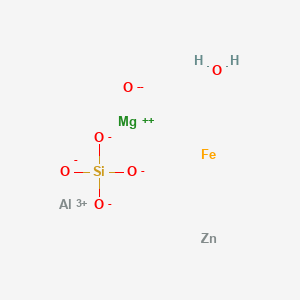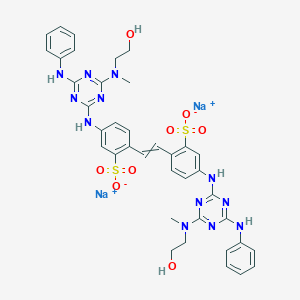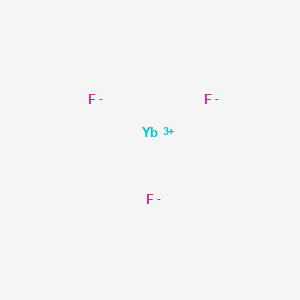
氟化镱(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ytterbium(III) fluoride, also known as ytterbium trifluoride, is an inorganic chemical compound with the formula YbF₃. It is a white crystalline substance that is insoluble in water. Ytterbium(III) fluoride is part of the lanthanide series and is known for its high melting point and stability. It has found niche applications in various fields, including the dental industry, where it is used as a radio-opaque agent to aid in the identification of fillings under X-ray examination .
科学研究应用
Ytterbium(III) fluoride has a wide range of scientific research applications:
作用机制
Target of Action
Ytterbium(III) fluoride, also known as ytterbium trifluoride, is primarily used in the dental industry . Its primary targets are dental tissues, specifically tooth enamel, where it acts as a radio-opaque agent to aid in the identification of fillings under X-ray examination .
Mode of Action
Ytterbium(III) fluoride interacts with dental tissues by providing high contrast in X-ray images . This is due to the high atomic number of ytterbium, which increases the efficiency of X-ray contrast . Furthermore, ytterbium(III) fluoride is known to be a strong Lewis acid , which suggests that it may interact with other compounds or ions present in the oral environment.
Biochemical Pathways
It is known that the presence of ytterbium(iii) fluoride is associated with fluoride release from dental materials . Fluoride ions play a crucial role in the remineralization of tooth enamel and the prevention of dental caries.
Pharmacokinetics
Ytterbium(III) fluoride is reported to be insoluble in water This property likely influences its absorption, distribution, metabolism, and excretion (ADME) properties The insolubility suggests that it remains primarily at the site of application, ie
Result of Action
The primary result of ytterbium(III) fluoride action is the enhancement of X-ray contrast, aiding in the identification of dental fillings . Additionally, the release of fluoride ions may contribute to the prevention of dental caries .
Action Environment
The action of ytterbium(III) fluoride is influenced by the oral environment. Its effectiveness as a radio-opaque agent is dependent on the X-ray equipment and settings used in dental imaging . Furthermore, the physical parameters of the oral environment, such as pH and the presence of other ions, may influence the release of fluoride ions from ytterbium(III) fluoride .
准备方法
Synthetic Routes and Reaction Conditions: Ytterbium(III) fluoride can be synthesized through several methods. One common method involves the reaction of ytterbium oxide (Yb₂O₃) with hydrofluoric acid (HF):
Yb2O3+6HF→2YbF3+3H2O
Another method is the fluorolytic sol-gel synthesis, which involves the reaction of ytterbium chloride (YbCl₃) with a fluorinating agent in a sol-gel process. This method is particularly useful for preparing nanoscopic ytterbium fluoride particles .
Industrial Production Methods: Industrial production of ytterbium(III) fluoride typically involves the high-temperature reaction of ytterbium metal with fluorine gas. This method ensures the production of high-purity ytterbium fluoride suitable for various applications .
化学反应分析
Types of Reactions: Ytterbium(III) fluoride primarily undergoes substitution reactions. It can react with other halides to form mixed halide compounds. For example, it can react with calcium fluoride (CaF₂) to form calcium-ytterbium fluoride (CaYbF₅) .
Common Reagents and Conditions: Common reagents used in reactions with ytterbium(III) fluoride include hydrofluoric acid, fluorine gas, and other metal fluorides. These reactions typically occur under high-temperature conditions to ensure complete reaction and formation of the desired products .
Major Products Formed: The major products formed from reactions involving ytterbium(III) fluoride include ytterbium oxide (Yb₂O₃) and mixed metal fluorides such as calcium-ytterbium fluoride (CaYbF₅) .
相似化合物的比较
Ytterbium(III) chloride (YbCl₃): Used as a Lewis acid catalyst in organic synthesis.
Ytterbium(III) oxide (Yb₂O₃): Used in the production of phosphors and as a dopant in optical materials.
Ytterbium(II) fluoride (YbF₂): Exhibits different chemical properties due to its +2 oxidation state and is used in specialized applications.
Uniqueness: Ytterbium(III) fluoride is unique due to its high stability, insolubility in water, and ability to release fluoride ions over time. These properties make it particularly valuable in dental applications and as a component in various industrial materials .
属性
CAS 编号 |
13760-80-0 |
|---|---|
分子式 |
F3Yb |
分子量 |
230.04 g/mol |
IUPAC 名称 |
trifluoroytterbium |
InChI |
InChI=1S/3FH.Yb/h3*1H;/q;;;+3/p-3 |
InChI 键 |
XASAPYQVQBKMIN-UHFFFAOYSA-K |
SMILES |
[F-].[F-].[F-].[Yb+3] |
规范 SMILES |
F[Yb](F)F |
Key on ui other cas no. |
13760-80-0 |
物理描述 |
Hygroscopic solid; Insoluble in water; [Hawley] |
同义词 |
YbF3 ytterbium fluoride |
产品来源 |
United States |
Q1: Why is Ytterbium(III) Fluoride added to some dental materials?
A1: Ytterbium(III) Fluoride serves several purposes in dental materials:
- Fluoride Release: Despite its low solubility in water [], it contributes to fluoride release from dental materials, which is beneficial for preventing tooth decay.
- Radiopacity: It provides high contrast in X-ray images [], allowing dentists to clearly visualize the material within the tooth.
- Reinforcement: In nanoparticulate form, it strengthens glass polyalkenoates, a type of dental cement [].
Q2: What are the potential drawbacks of using Ytterbium(III) Fluoride in dental materials?
A2: While generally considered useful, there are aspects of its chemistry that require further investigation:
- Reaction with Dental Cements: Research indicates that Ytterbium(III) Fluoride reacts with components of calcium trisilicate cements, forming compounds like ytterbium oxide (Yb2O3) and calcium-ytterbium fluoride (CaYbF5) []. The long-term effects of these reactions within the tooth structure are not fully understood.
- Limited Understanding: The research suggests that some aspects of its chemistry, particularly its interactions within complex dental materials, require further study [].
Q3: Can Ytterbium(III) Fluoride be used to assess the effectiveness of dental treatments?
A3: Research suggests that Ytterbium(III) Fluoride could be used as a contrast agent in dental research []. One study explored its potential to visualize and measure the infiltration depth of resin-based dental sealants using Scanning Electron Microscopy (SEM) and X-ray microanalysis []. While the study concluded that further refinement of the technique is needed, it highlights the potential of Ytterbium(III) Fluoride as a research tool in dentistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


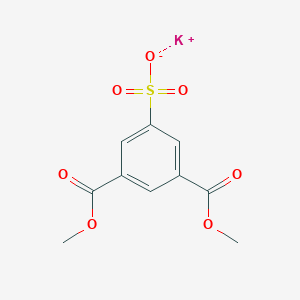
![3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one](/img/structure/B76894.png)
![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)
